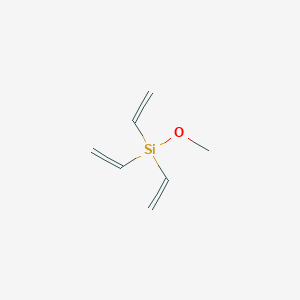

Trivinylmethoxysilane

説明

Trivinylmethoxysilane is a chemical compound with the molecular formula C7H12OSi . It has an average mass of 140.255 Da and a monoisotopic mass of 140.065735 Da .

Molecular Structure Analysis

Trivinylmethoxysilane has a complex molecular structure. It contains a total of 20 bonds, including 8 non-H bonds, 3 multiple bonds, 4 rotatable bonds, and 3 double bonds .Physical And Chemical Properties Analysis

Trivinylmethoxysilane has a density of 0.8±0.1 g/cm3, a boiling point of 108.1±13.0 °C at 760 mmHg, and a vapour pressure of 30.7±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 33.3±3.0 kJ/mol and a flash point of 5.6±10.0 °C .科学的研究の応用

Microelectronics

Trivinylmethoxysilane (TVMS) is used in the field of microelectronics for the deposition of silicon dioxide (SiO2), a widely used dielectric material.

Application

.

Method of Application

The films are obtained by operating the SALD system in CVD mode (i.e., allowing precursor crosstalk), using an oxygen plasma in combination with TVMS .

Results

The process results in SiO2 films that have a high density and low compressive stress .

Packaging

TVMS can be used to enhance the wettability and improve the superhydrophobic characteristics of different composites, which can be beneficial in the packaging industry .

Application

TVMS may be used to provide superhydrophobicity to different materials like TiO2, talc, kaolin, magnesium oxide nanoparticles, ammonium phosphate, and PEDOT .

Method of Application

TVMS modifies the surface by capping the material and creates a protective layer that is water-resistant .

Results

The application of TVMS results in materials that are water-resistant and can be used in major coating industries .

Polymerization

Trivinylmethoxysilane is used as a monomer and comonomer for polymers such as ethylene-vinyltrimethoxysilane and ethylene-vinyl acetate-vinyltrimethoxysilane .

Application

It is used in the production of polymers, providing them with unique properties due to the presence of both vinyl and silane groups .

Method of Application

The vinyl group in Trivinylmethoxysilane can participate in polymerization reactions, while the silane group can form cross-links between polymer chains in the presence of moisture .

Results

The resulting polymers exhibit improved mechanical and thermal properties, making them suitable for various industrial applications .

Cross-Linked Polyethylene (PEX) Production

Trivinylmethoxysilane is used as a cross-linking agent during the manufacture of cross-linked polyethylene (PEX) .

Application

PEX is a type of polyethylene with cross-links. It is used in building services pipework systems, hydronic radiant heating and cooling systems, domestic water piping, and insulation for high tension (high voltage) electrical cables .

Method of Application

The alkoxysilane moiety in Trivinylmethoxysilane is reactive toward water, and in the presence of moisture, it forms silicon-oxygen-silicon bonds that cross-link the material to cure it .

Results

The cross-linked polyethylene produced has improved properties such as enhanced temperature resistance and chemical resistance .

Adhesion Promoters

Trivinylmethoxysilane can be used as an adhesion promoter for the treatment of glass fibers and particulate minerals to form stronger bonds with resin and produce fiberglass with better mechanical properties .

Application

The silane group attaches to the glass substrate via covalent Si-O-Si bond, while the resin reacts with the vinyl group and binds to it .

Method of Application

The silane group in Trivinylmethoxysilane attaches to the glass substrate via a covalent Si-O-Si bond, while the resin reacts with the vinyl group and binds to it .

Results

This results in fiberglass with better mechanical properties .

Moisture-Curable Polymers

Trivinylmethoxysilane is used in the production of moisture-curable polymers, which are used as electrical insulation in some kinds of cables and for water pipe in under-floor heating installations .

Results

The resulting moisture-curable polymers are used as electrical insulation in some kinds of cables and for water pipe in under-floor heating installations .

Safety And Hazards

When handling Trivinylmethoxysilane, it’s important to avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

特性

IUPAC Name |

tris(ethenyl)-methoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OSi/c1-5-9(6-2,7-3)8-4/h5-7H,1-3H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTZMGROHNUACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C=C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618647 | |

| Record name | Triethenyl(methoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trivinylmethoxysilane | |

CAS RN |

193828-96-5 | |

| Record name | Triethenyl(methoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)

![2-[2-[2-Chloro-3-[2-(3-methyl-3H-benzthiazol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]ethenyl]-3-me](/img/structure/B60895.png)

![Cyclopropanecarboxaldehyde, 2-[(trimethylsilyl)methyl]-, trans-(9CI)](/img/structure/B60909.png)